molecular formula C20H24ClN3O3 B4421368 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B4421368
M. Wt: 389.9 g/mol
InChI Key: KWZGFVMLSABOGX-UHFFFAOYSA-N
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Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide acts as a partial agonist at serotonin receptors, meaning that it can activate these receptors to a certain extent but not fully. This leads to a range of effects on the central nervous system, including changes in mood, cognition, and behavior. This compound has also been shown to modulate the activity of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release and uptake of various neurotransmitters, such as serotonin and dopamine, in different regions of the brain. These effects are thought to underlie its potential therapeutic applications in neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has several advantages for use in laboratory experiments, including its high affinity for serotonin receptors and its well-established synthesis method. However, it also has several limitations, such as its potential for off-target effects and its limited selectivity for specific serotonin receptor subtypes.

Future Directions

There are several future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide and its potential therapeutic applications. These include further studies on its effects on different neurotransmitter systems, its potential for use in combination with other drugs, and its potential for use in the treatment of specific neuropsychiatric disorders. Additionally, there is a need for further research on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.

Scientific Research Applications

2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its effects on the central nervous system. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This has led to its use in research on the mechanisms of serotonin signaling and its potential role in neuropsychiatric disorders such as depression and anxiety.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-17-7-8-18(19(13-17)27-2)22-20(25)14-23-9-11-24(12-10-23)16-5-3-15(21)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZGFVMLSABOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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